molecular formula C22H26N2O3 B2731351 4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922904-20-9

4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2731351
CAS RN: 922904-20-9
M. Wt: 366.461
InChI Key: ZVLFFRUURJANRU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.356 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Polyamide Synthesis

4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is involved in the synthesis and study of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrate noncrystalline properties, solubility in various polar solvents, and can form transparent, flexible, and tough films. They exhibit high thermal stability, evidenced by high glass transition temperatures and significant weight loss temperatures in nitrogen or air environments (Hsiao et al., 2000).

Nucleophilic Substitutions and Radical Reactions

This compound is a versatile building block in synthetic organic chemistry, particularly in nucleophilic substitutions of the benzene ring. It facilitates reactions with aromatic amines and alcohols under mild conditions. The compound is also significant in radical reactions, enabling the generation of aryl radicals under certain conditions. Such applications include oxygenation, halogenation, and aryl-aryl coupling (Jasch et al., 2012).

Reaction with tert-Butoxy Radicals

This compound is crucial in the study of reactions between tert-butoxy radicals and phenols. These reactions yield phenoxy radicals, with varying rate constants based on the solvent used. This process is significant for understanding the interactions and reactivity of tert-butoxy radicals in different environments (Das et al., 1981).

Phosphine Ligand Synthesis

The compound is used in the synthesis of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, when complexed with rhodium, exhibit high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This application is particularly relevant in the pharmaceutical industry for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Prevention of Vasospasm

This chemical is studied for its potential role in preventing vasospasm resulting from subarachnoid hemorrhage (SAH). The research suggests its effectiveness when used in conjunction with specific receptor antagonists, indicating its potential therapeutic application in the treatment of conditions related to SAH (Zuccarello et al., 1996).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally advisable to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

properties

IUPAC Name

4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-22(2,3)16-9-7-15(8-10-16)21(26)23-17-11-12-19(27-4)18(14-17)24-13-5-6-20(24)25/h7-12,14H,5-6,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLFFRUURJANRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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